molecular formula C6H8N2O B2590749 N-cyclopropylpyrazolone CAS No. 2137998-09-3

N-cyclopropylpyrazolone

Cat. No.: B2590749
CAS No.: 2137998-09-3
M. Wt: 124.143
InChI Key: RRRGNVGMNLADPD-UHFFFAOYSA-N
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Description

N-cyclopropylpyrazolone is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions this compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpyrazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylhydrazine with a β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are being explored to make the synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyrazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cyclopropylpyrazole-3,5-dione.

    Reduction: Reduction of this compound can yield N-cyclopropylpyrazolidine.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: N-cyclopropylpyrazole-3,5-dione

    Reduction: N-cyclopropylpyrazolidine

    Substitution: Various substituted pyrazoles depending on the electrophile used

Scientific Research Applications

N-cyclopropylpyrazolone has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound derivatives are being investigated as potential drug candidates for various diseases.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazolone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound of N-cyclopropylpyrazolone, lacking the cyclopropyl group.

    N-methylpyrazolone: Similar structure but with a methyl group instead of a cyclopropyl group.

    N-phenylpyrazolone: Contains a phenyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities and chemical reactivity.

Properties

IUPAC Name

2-cyclopropyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGNVGMNLADPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137998-09-3
Record name 1-cyclopropyl-1H-pyrazol-3-ol
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